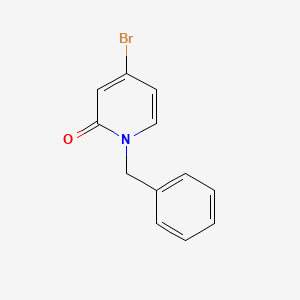
3-Chloro-4-hydroxybenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydroxybenzene-1-carbothioamide is a chemical compound with the molecular formula C7H6ClNOS . It has a molecular weight of 187.65 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-hydroxybenzene-1-carbothioamide is 1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-hydroxybenzene-1-carbothioamide is a powder . The compound should be stored at room temperature . Unfortunately, information about its boiling point is not available .Applications De Recherche Scientifique
Chromogenic Detection Systems
The development of chromogenic detection systems for biological fluids showcases the application of similar chemical compounds in clinical assays. For example, an improved chromogenic system was described for the direct enzymatic assay of uric acid in serum and urine, highlighting the utility of chromogenic compounds in biochemical assays (Fossati, Prencipe, & Berti, 2010).
Water Treatment and Environmental Chemistry
Research into the relationship between chlorine decay and the formation of disinfection by-products (DBPs) in water treatment processes emphasizes the relevance of chlorinated compounds. Studies have explored how chlorine interacts with various organic molecules, impacting the formation of DBPs in drinking water (Chang et al., 2006). Similarly, the degradation of chlorothalonil in water/sediment systems underlines the importance of understanding how chlorinated compounds behave in environmental contexts (Kwon & Armbrust, 2006).
Corrosion Inhibition
The field of corrosion science has explored thiosemicarbazone derivatives as inhibitors for metal surfaces, demonstrating the protective capabilities of these compounds against corrosion in saline environments. This research is pertinent to the development of materials that resist degradation in harsh conditions (Prakashaiah et al., 2018).
Molecular and Material Chemistry
Studies on the photoisomerization behaviors of ferrocenylazobenzenes and their derivatives offer insights into the potential applications of similar compounds in developing responsive materials. These materials could be used in creating smart coatings, sensors, or other technologies that respond to light or chemical stimuli (Sakamoto et al., 2005).
Antimicrobial Applications
Research into novel bi- and triheterocyclic azoles, including carbothioamide derivatives, highlights the antimicrobial potential of these compounds. Such studies are crucial for the development of new pharmaceuticals and antimicrobial agents, indicating a possible application area for 3-Chloro-4-hydroxybenzene-1-carbothioamide in combating microbial resistance (Demirci et al., 2013).
Propriétés
IUPAC Name |
3-chloro-4-hydroxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVMNOKEIDCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxybenzene-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2715619.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2715620.png)

![Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2715624.png)
![2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol](/img/structure/B2715626.png)
![1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride](/img/structure/B2715628.png)

![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)
![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)
![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)
